molecular formula C15H13Cl2NO3 B1638679 (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone

(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone

Cat. No.: B1638679
M. Wt: 326.2 g/mol
InChI Key: IUJUUOUUFCGNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is an organic compound characterized by the presence of both amino and methoxy groups on a phenyl ring, as well as dichlorophenyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4,5-dimethoxyphenyl)-(4-methylphenyl)methanone: This compound has a similar structure but with a methyl group instead of dichlorophenyl.

    (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: This compound features a furan ring instead of dichlorophenyl.

Uniqueness

(2-Amino-4,5-dimethoxyphenyl)(2,4-dichlorophenyl)methanone is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-6-10(12(18)7-14(13)21-2)15(19)9-4-3-8(16)5-11(9)17/h3-7H,18H2,1-2H3

InChI Key

IUJUUOUUFCGNNI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N)OC

Origin of Product

United States

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